molecular formula C9H9BrO2 B1280373 1-(4-Bromo-2-methoxyphenyl)ethanone CAS No. 89368-12-7

1-(4-Bromo-2-methoxyphenyl)ethanone

Cat. No.: B1280373
CAS No.: 89368-12-7
M. Wt: 229.07 g/mol
InChI Key: KYZHKXMHJFOQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halogenated Ketones in Organic Synthesis

The introduction of a halogen atom to a ketone, particularly at the alpha position to the carbonyl group, dramatically alters its chemical behavior. fiveable.me This process, known as α-halogenation, enhances the reactivity of the ketone, making it more susceptible to nucleophilic attack and other transformations. fiveable.melibretexts.org Halogenated ketones are valuable intermediates in the synthesis of more complex molecules because the halogen can act as a good leaving group in substitution reactions. fiveable.memasterorganicchemistry.com

The presence of a halogen can also influence the acidity of the neighboring protons, facilitating reactions such as the haloform reaction. masterorganicchemistry.comwikipedia.org The regioselectivity of halogenation can often be controlled by the reaction conditions, such as whether the process is carried out in an acidic or basic medium. wikipedia.org This control is crucial for designing specific synthetic pathways.

Role of Substituted Aryl Ethanones in Medicinal Chemistry Scaffold Design

Substituted aryl ethanones are a cornerstone in the design of medicinal chemistry scaffolds. The aryl ethanone (B97240) core can be found in numerous biologically active compounds and serves as a versatile template for the development of new therapeutic agents. nih.gov The substituents on the aromatic ring play a critical role in modulating the pharmacological properties of the molecule, including its binding affinity to biological targets, solubility, and metabolic stability.

The ability to introduce a variety of functional groups onto the aryl ethanone framework allows medicinal chemists to explore the chemical space around a particular biological target. This exploration is essential for optimizing the potency and selectivity of a drug candidate. For instance, the morpholine (B109124) scaffold, often found in drug-like molecules, can be synthesized from precursors derived from substituted aryl ethanones. princeton.edu

Strategic Importance of Bromine Incorporation in Molecular Design for Enhanced Reactivity and Biological Activity

The incorporation of bromine into a molecular structure is a well-established strategy in drug design and organic synthesis. ump.edu.plump.edu.plsemanticscholar.org Bromine's unique properties, including its size, electronegativity, and ability to form halogen bonds, can significantly enhance a molecule's biological activity and reactivity. ump.edu.plsemanticscholar.orgresearchgate.net

In medicinal chemistry, brominated compounds have shown a wide range of therapeutic potential, including antimicrobial, anticancer, and antiviral activities. tethyschemical.com The bromine atom can improve a drug's pharmacokinetic profile by influencing its absorption, distribution, metabolism, and excretion. ump.edu.plump.edu.plsemanticscholar.org Furthermore, the "heavy atom effect" of bromine can be utilized in applications such as photodynamic therapy. ump.edu.plump.edu.plsemanticscholar.org In organic synthesis, the carbon-bromine bond is a versatile functional group that can participate in a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

Chemical Profile of 1-(4-Bromo-2-methoxyphenyl)ethanone

PropertyValue
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS Number 11218448
Appearance White to off-white solid
Melting Point 48 °C
Boiling Point 282.5 °C

Data sourced from solubilityofthings.comuni.lu

Synthesis and Reactions of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 3-bromoanisole. This reaction introduces the acetyl group onto the aromatic ring.

Once synthesized, this compound can undergo a variety of chemical reactions, making it a valuable intermediate. The bromine atom on the aromatic ring can be substituted through nucleophilic aromatic substitution or participate in cross-coupling reactions like the Suzuki or Heck reaction. The carbonyl group can be reduced to an alcohol or converted to other functional groups. The methyl group adjacent to the carbonyl is susceptible to halogenation under specific conditions.

Properties

IUPAC Name

1-(4-bromo-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZHKXMHJFOQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459103
Record name 1-(4-Bromo-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89368-12-7
Record name 1-(4-Bromo-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-2-methoxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Derivatization Strategies for 1 4 Bromo 2 Methoxyphenyl Ethanone

Established Synthetic Pathways for Substituted Ethanones

The synthesis of 1-(4-bromo-2-methoxyphenyl)ethanone typically begins with a readily available precursor, 2-methoxyacetophenone (B1211565). The preparation of this starting material often involves the Friedel-Crafts acylation of anisole (B1667542). youtube.comdepaul.eduyoutube.com In this classic electrophilic aromatic substitution reaction, anisole reacts with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield a mixture of 2-methoxyacetophenone and 4-methoxyacetophenone, with the para-isomer usually being the major product. youtube.comyoutube.com Once 2-methoxyacetophenone is obtained, the subsequent challenge lies in the selective introduction of a bromine atom at the correct position on the phenyl ring.

Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic bromination is the most common method for introducing a bromine atom onto an aromatic ring and is a key step in synthesizing the target compound. nih.gov This type of reaction involves an electrophilic bromine species attacking the electron-rich benzene (B151609) ring. Various brominating agents can be employed, with N-Bromosuccinimide (NBS) being a popular choice due to its ease of handling compared to liquid bromine. nih.govresearchgate.net The reaction is typically conducted in a suitable solvent, such as acetonitrile, which can enhance the polarization of the N-Br bond in NBS, increasing its electrophilicity and promoting high para-selectivity. wku.edu

Strategies for Regioselective Bromination on the Phenyl Ring

The primary challenge in the bromination of 2-methoxyacetophenone is achieving the correct regiochemistry. The phenyl ring possesses two key substituents: the methoxy (B1213986) group (-OCH3) at position C2 and the acetyl group (-COCH3) at position C1. These groups exert competing electronic effects that direct incoming electrophiles to different positions.

Methoxy Group (-OCH3): This is a powerful activating group, meaning it donates electron density to the aromatic ring through a resonance effect (+M). organicchemistrytutor.comlibretexts.org This donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles. It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions immediately adjacent (ortho, C3 and C1 - though C1 is blocked) and directly opposite (para, C5) to itself. However, due to resonance, the ortho and para positions (relative to the methoxy group, which are C3 and C5) are significantly more electron-rich. youtube.com

Acetyl Group (-COCH3): This is a moderately deactivating group, withdrawing electron density from the ring through both inductive and resonance effects (-I, -M). wikipedia.org This makes the ring less reactive towards electrophiles. It is a meta-director, directing incoming electrophiles to the position meta (C3 and C5) to itself.

In the case of 2-methoxyacetophenone, the powerfully activating and ortho, para-directing effect of the methoxy group dominates over the deactivating, meta-directing effect of the acetyl group. organicchemistrytutor.comlibretexts.org Therefore, the incoming electrophile (Br+) will be directed to the positions activated by the methoxy group. The position para to the methoxy group (C5) is sterically unhindered and electronically activated. The position ortho to the methoxy group (C3) is also activated but is sterically hindered by the adjacent acetyl group. Consequently, bromination occurs predominantly at the C5 position, which corresponds to the C4 position in the final named compound, yielding this compound with high regioselectivity. nih.govwku.edu

Advanced Synthetic Methodologies and Catalytic Approaches

Beyond classical methods, advanced catalytic strategies offer enhanced efficiency and open pathways to new, valuable derivatives. These include biocatalytic reductions and leveraging fundamental substitution patterns for synthetic design.

Enzymatic and Biocatalytic Synthesis of Related Chiral Alcohols from Aryl Ethanones

Aryl ethanones, such as the title compound, are prochiral molecules that can be converted into valuable chiral secondary alcohols through asymmetric reduction. Biocatalysis, using whole microbial cells or isolated enzymes, represents a green and highly efficient method for achieving this transformation with high enantioselectivity. nih.gov

Organisms like Rhodotorula glutinis and Bacillus cereus have been shown to effectively reduce various substituted acetophenones to their corresponding (S)- or (R)-alcohols with excellent enantiomeric excess (>99% ee). nih.govmdpi.com These biocatalytic reductions are attractive for pharmaceutical synthesis, where single-enantiomer compounds are often required. nih.gov The process typically involves incubating the ketone substrate with the microbial cells, which contain ketoreductase enzymes and endogenous cofactor regeneration systems. mdpi.com

Table 1: Examples of Biocatalytic Reduction of Substituted Acetophenones
SubstrateBiocatalystProduct ConfigurationEnantiomeric Excess (ee)Reference
Acetophenone (B1666503)Rhodotorula glutinis(S)>99% nih.gov
AcetophenoneBacillus cereus TQ-2(R)99% mdpi.com
Various AcetophenonesNADPH-dependent ketoreductases-- entrechem.com

This methodology could be directly applied to this compound to synthesize the corresponding chiral alcohol, a potentially valuable building block for more complex molecules.

Exploration of Nucleophilic and Electrophilic Substitution in Synthetic Routes

The synthesis and further transformation of this compound are fundamentally based on electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: As detailed previously, the construction of the molecule itself relies on two key electrophilic aromatic substitution steps: the Friedel-Crafts acylation to form the ethanone (B97240) backbone, followed by the highly regioselective bromination of the activated aromatic ring. depaul.edunih.gov

Nucleophilic Substitution: While the synthesis of the target compound relies on electrophilic attack on the ring, the resulting aryl bromide is a versatile handle for subsequent nucleophilic substitution reactions. The bromine atom on the ring is generally unreactive towards direct SNAr substitution but is an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which proceed via a mechanism involving nucleophilic substitution at the metal center. Furthermore, the ketone moiety allows for nucleophilic addition reactions at the carbonyl carbon. A different synthetic consideration involves the potential for nucleophilic attack at the alpha-carbon (the carbon adjacent to the carbonyl). While the target compound is brominated on the ring, related α-bromo ketones are crucial intermediates synthesized via different mechanisms, often involving enol or enolate intermediates. wikipedia.orgmdpi.com

Chemo- and Regioselective Considerations in Synthetic Routes

Achieving the desired this compound product requires careful control over both chemoselectivity and regioselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the bromination of 2-methoxyacetophenone, the primary challenge is to achieve bromination on the aromatic ring (an electrophilic aromatic substitution) instead of at the methyl group adjacent to the ketone (an α-halogenation). sci-hub.se

Ring Bromination (Electrophilic): Favored by Lewis acids or polar solvents that activate the brominating agent (e.g., NBS) for attack on the electron-rich aromatic ring. nih.gov

Alpha-Bromination (Enol/Enolate mediated): Typically occurs under conditions that favor enol or enolate formation, such as acid or base catalysis, or under radical conditions. wikipedia.org

Studies have shown that by using neutral Al2O3 in acetonitrile, bromination with NBS can be directed to the aromatic ring of highly activated substrates, whereas acidic Al2O3 in methanol (B129727) favors α-bromination. nih.gov This demonstrates that the choice of catalyst and solvent is critical for directing the reaction to the desired functional group.

Regioselectivity , as discussed in section 2.1.2, is controlled by the powerful activating and ortho, para-directing nature of the C2-methoxy group, which overrides the weaker, meta-directing acetyl group. This electronic preference robustly directs the bromine to the C5 position (para to the methoxy group), ensuring the formation of the correct isomer. nih.govorganicchemistrytutor.com

Table 2: Summary of Selectivity in the Bromination of 2-Methoxyacetophenone
Selectivity TypeChallengeControlling FactorDesired Outcome
ChemoselectivityRing vs. Alpha-Position BrominationReaction conditions (catalyst, solvent)Selective bromination of the aromatic ring
RegioselectivityPositional Isomerism (ortho vs. meta vs. para)Dominant directing effect of the activating -OCH3 groupExclusive bromination at the C5-position (para to -OCH3)

Influence of Methoxy Group on Aromatic Reactivity and Substitution Patterns

The methoxy group (-OCH₃) on the aromatic ring of this compound significantly influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. The oxygen atom in the methoxy group possesses lone pairs of electrons that it can donate to the benzene ring through resonance. youtube.com This donation of electron density increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. lumenlearning.com Groups like the methoxy group, which enhance the reaction rate, are known as "activating groups". youtube.comlumenlearning.com

The increased electron density is not distributed uniformly around the ring. Resonance structures show that the electron density is specifically increased at the ortho and para positions relative to the methoxy group. youtube.com This makes these positions the most likely sites for electrophilic attack. The methoxy group is therefore considered a powerful activating group that directs incoming electrophiles to the ortho and para positions. youtube.com In kinetic studies of similar compounds, a hydroxyl group (-OH), which is electronically similar to a methoxy group, was found to increase the rate of nitration by a factor of 1,000 compared to unsubstituted benzene. lumenlearning.com

Directing Effects of Substituents in Electrophilic Aromatic Reactions

The regiochemical outcome of electrophilic aromatic substitution on this compound is controlled by the combined directing effects of its three substituents: the methoxy group, the bromine atom, and the acetyl group. Each group exerts its own influence on where a new substituent will be positioned on the aromatic ring. lumenlearning.com

Methoxy Group (-OCH₃): As an electron-donating group, the methoxy group is strongly activating and directs incoming electrophiles to the ortho and para positions relative to it. youtube.comlibretexts.org

Bromo Group (-Br): Halogens like bromine are an exception to the general rules. They are considered deactivating groups because they are electronegative and withdraw electron density from the ring through the inductive effect, slowing the reaction rate compared to benzene. youtube.com However, they possess lone pairs that can be donated via resonance, which stabilizes the carbocation intermediate when the attack occurs at the ortho or para positions. youtube.com Consequently, the bromo group is a deactivating but ortho-, para-director. youtube.comyoutube.com

Acetyl Group (-COCH₃): The acetyl group is an electron-withdrawing group due to the carbonyl's electronegative oxygen atom. It deactivates the ring by pulling electron density away from it, making electrophilic substitution slower. youtube.comlibretexts.org This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most electron-rich and therefore the site of electrophilic attack. The acetyl group is a meta-director. libretexts.org

SubstituentElectronic EffectReactivity EffectDirecting Effect
-OCH₃ (Methoxy)Electron-donating (Resonance)ActivatingOrtho, Para
-Br (Bromo)Electron-withdrawing (Inductive), Electron-donating (Resonance)DeactivatingOrtho, Para
-COCH₃ (Acetyl)Electron-withdrawing (Resonance & Inductive)DeactivatingMeta

Derivatization and Analog Preparation from this compound

Synthesis of Advanced Intermediates for Complex Organic Molecules

This compound is a valuable starting material, or intermediate, for the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry. solubilityofthings.comresearchgate.net The term "advanced intermediate" refers to a molecule that is itself a product of synthesis and serves as a key building block for a final target molecule, such as a pharmaceutical agent. cphi-online.com The structure of this compound contains multiple reactive sites—the aromatic ring, the ketone, and the bromine atom—that allow for diverse chemical transformations.

The presence of the bromine atom is particularly significant as it provides a handle for introducing new functional groups through cross-coupling reactions (e.g., Suzuki or Heck reactions) or nucleophilic aromatic substitution. The ketone can be modified through reactions like reduction, oxidation, or condensation. The bromo-substituted methoxyacetophenone framework is recognized as a crucial intermediate for producing various derivatives. researchgate.net For instance, the related compound 2-bromo-1-(4-methoxyphenyl)ethanone is a key intermediate in the synthesis of pharmaceutical agents, where the bromine atom can enhance biological activity. solubilityofthings.com The strategic placement of the bromo, methoxy, and acetyl groups makes this compound a versatile scaffold for building complex molecular architectures.

Preparation of Heterocyclic Derivatives (e.g., Thiazole-Substituted Hydrazones)

The structure of this compound is a precursor for synthesizing important heterocyclic compounds, notably those containing a thiazole (B1198619) ring. The α-bromoacetyl moiety, which can be generated from the corresponding acetophenone, is a key component in the Hantzsch thiazole synthesis. In this reaction, the α-haloketone reacts with a thioamide-containing compound, such as thiourea (B124793) or thiosemicarbazide (B42300), to form the thiazole ring. nih.gov

For example, 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, an α-bromoketone, reacts with thiocarbamide to yield a thiazole derivative. nih.gov Following the formation of the thiazole ring, the ketone functionality of the original acetophenone can be further derivatized. A common strategy is to react the ketone with a hydrazine (B178648) derivative to form a hydrazone. This creates a larger, more complex molecule incorporating a thiazole ring linked to a hydrazone bridge. researchgate.net Thiazole-substituted hydrazones are a class of compounds that have been intensively investigated for their potential pharmacological activities. researchgate.net The synthesis of (Z)-3-substituted-2-(2-substituted-hydrazinylidene)-4-methyl-2,3-dihydrothiazoles can be achieved by reacting substituted hydrazine-carbothioamides with chloroacetone. nih.gov

Synthesis of Chalcone (B49325) Derivatives from Related Acetophenones

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of organic compounds that form the central core of many biologically active molecules. rjptonline.org They are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an acetophenone and an aromatic aldehyde. rjptonline.orgchemrevlett.com

Acetophenones containing a methoxy group, such as 4-methoxyacetophenone, are commonly used as starting materials for this reaction. ugm.ac.id In a typical procedure, the acetophenone derivative and a substituted benzaldehyde (B42025) are dissolved in a solvent like ethanol (B145695). rjptonline.org A base, such as an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added to catalyze the condensation. rjptonline.orgnih.gov The reaction involves the formation of an enolate from the acetophenone, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the characteristic α,β-unsaturated carbonyl system of the chalcone. chemrevlett.com The reaction is versatile, allowing for a wide range of chalcone derivatives to be synthesized by varying the substituents on both the acetophenone and the benzaldehyde. nih.govacs.org

Reactant 1 (Acetophenone)Reactant 2 (Aldehyde)CatalystProduct
Substituted AcetophenoneSubstituted BenzaldehydeNaOH or KOH in EthanolSubstituted Chalcone
p-methoxyacetophenoneBenzaldehydeNaOH in Ethanol4'-methoxychalcone

Chemical Reactivity and Transformation Pathways of 1 4 Bromo 2 Methoxyphenyl Ethanone

Mechanistic Investigations of Substitution Reactions

Nucleophilic Aromatic Substitution Potential Facilitated by Bromine

The bromine atom on the aromatic ring of 1-(4-Bromo-2-methoxyphenyl)ethanone serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The success of these reactions is heavily influenced by the electronic nature of the aromatic ring. For a nucleophilic attack to occur, the ring must be sufficiently electron-deficient. lumenlearning.comlibretexts.org This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. lumenlearning.comyoutube.com

The generally accepted mechanism for SNAr reactions involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This step disrupts the aromaticity of the ring. lumenlearning.comlibretexts.org

Leaving Group Departure: The aromaticity is restored by the elimination of the bromide ion. libretexts.org

The stability of the Meisenheimer complex is crucial for the reaction to proceed. Electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, can delocalize the negative charge, thereby stabilizing the intermediate and facilitating the reaction. lumenlearning.com

Oxidative and Reductive Transformations

Reduction of the Carbonyl Group to Alcohols

The carbonyl group of the ethanone (B97240) moiety in this compound is susceptible to reduction, leading to the formation of the corresponding secondary alcohol, 1-(4-bromo-2-methoxyphenyl)ethanol. This transformation is a common and well-established reaction in organic synthesis.

A variety of reducing agents can be employed for this purpose. The choice of reagent depends on the desired selectivity and reaction conditions.

Reducing AgentProductReaction Conditions
Sodium borohydride (B1222165) (NaBH4)1-(4-bromo-2-methoxyphenyl)ethanolTypically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature.
Lithium aluminum hydride (LiAlH4)1-(4-bromo-2-methoxyphenyl)ethanolA more powerful reducing agent, used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate during the work-up step to yield the alcohol.

Oxidation Reactions in Derived Structures

While the parent molecule, this compound, is generally resistant to direct oxidation of the aromatic ring under standard conditions, its derivatives can undergo oxidative transformations. For instance, the corresponding α-bromoketone derivative can undergo a Baeyer-Villiger oxidation to form an α-bromoester with minimal loss of stereochemistry. rsc.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent aromatic ring or alkyl group.

Catalytic Reactions and Coupling Chemistry

The bromine atom on the aromatic ring makes this compound an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Applications in Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.orgyoutube.com this compound can serve as the organohalide partner, reacting with a variety of boronic acids to form biaryl compounds or introduce alkyl or vinyl groups at the 4-position of the aromatic ring. nih.govnih.gov The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of aryl halides with amines. wikipedia.org this compound can be reacted with a wide range of primary and secondary amines in the presence of a palladium catalyst and a suitable ligand to produce N-aryl or N-heteroaryl derivatives. acsgcipr.orgbeilstein-journals.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is highly effective for the alkynylation of this compound, introducing an alkyne substituent at the position of the bromine atom. organic-chemistry.orgscirp.org The reaction is typically carried out under mild conditions and tolerates a wide variety of functional groups. wikipedia.orgresearchgate.net

Reactivity Profiling in Complex Chemical Systems

The reactivity of an aromatic ketone like this compound is governed by the interplay of its functional groups—the carbonyl group, the methoxy (B1213986) group, and the bromine atom—and their positions on the benzene (B151609) ring. These substituents dictate the electron density distribution within the molecule, influencing its susceptibility to various chemical transformations.

While specific kinetic studies detailing rate constants for this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous acetophenone (B1666503) derivatives. The rate of chemical reactions, such as bromination or condensation reactions, is a key indicator of the compound's reactivity.

Research on the α-bromination of various acetophenone derivatives under identical conditions (reaction with pyridine (B92270) hydrobromide perbromide in acetic acid at 90°C for 3 hours) reveals the influence of different substituents on the reaction outcome. nih.gov Although direct kinetic data (rate constants) are not provided, the product yields serve as a practical measure of reactivity under these specific conditions.

Table 1: Comparison of α-Bromination Reaction Yields for Various Acetophenone Derivatives nih.gov
Substrate (Acetophenone Derivative)Yield (%)
4-Chloroacetophenone>80
4-Nitroacetophenone92.3
4-Methylacetophenone85.4
4-Methoxyacetophenone88.6
4-Hydroxyacetophenone80.2
4-TrifluoromethylacetophenoneReaction completed

Similarly, studies on the synthesis of spiro-tetrahydroquinoline derivatives from chalcones and 2-arylidene-1,3-indandiones highlight the impact of substituent position on reaction times and yields. The reaction involving an ortho-bromo substituted reactant required a significantly longer time to achieve a lower yield compared to its meta- and para-substituted counterparts, underscoring the role of steric hindrance. nih.gov

Table 2: Effect of Bromo Substituent Position on Spiro-tetrahydroquinoline Synthesis nih.gov
R² Substituent on 2-Arylidene-1,3-indandioneReaction Time (h)Yield (%)
ortho-Bromo1271
meta-Bromo383
para-Bromo382

These examples demonstrate that while formal kinetic profiling is complex, reaction outcomes under controlled conditions provide valuable insights into the relative reactivity of structural motifs related to this compound.

The electronic nature of the substituents on the phenyl ring of this compound is a primary determinant of its reactivity. The methoxy group (-OCH₃) at the ortho position and the bromine atom (-Br) at the para position exert competing electronic effects.

The methoxy group is a strong electron-donating group due to resonance (mesomeric effect), which increases the electron density of the benzene ring and the carbonyl group. Conversely, the bromine atom is an electron-withdrawing group through its inductive effect, while being a weak deactivator via resonance.

For reactions involving the aromatic ring or the α-carbon, substituent effects are also critical:

Acidity of α-Hydrogens: The acidity of the α-hydrogen atoms on the acetyl group is a key factor in reactions like aldol (B89426) condensation and halogenation. This acidity is increased by electron-withdrawing groups on the phenyl ring, which stabilize the resulting enolate conjugate base. ncert.nic.in In the case of this compound, the electron-withdrawing bromo group facilitates the removal of an α-hydrogen.

Steric Effects: The position of substituents can introduce steric hindrance, which impedes the approach of reagents. In this compound, the methoxy group is at the ortho position relative to the acetyl group. This proximity can sterically hinder reactions at the carbonyl carbon or the α-protons. Research has shown that an ortho-bromo substituent can significantly slow down a reaction compared to meta or para isomers, indicating a strong steric effect. nih.gov

Computational and Theoretical Investigations of 1 4 Bromo 2 Methoxyphenyl Ethanone

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is routinely employed to determine optimized geometries and electronic properties.

Optimization of Ground State Geometries and Energetics

A foundational step in computational analysis is the optimization of the molecule's ground state geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For 1-(4-Bromo-2-methoxyphenyl)ethanone, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Currently, there are no published studies that report the optimized ground state geometry or the associated energetic properties of this compound using DFT or any other computational method.

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

Following geometry optimization, DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing these predicted frequencies with experimental infrared (IR) and Raman spectra can help in the assignment of spectral bands to specific molecular vibrations.

No theoretical vibrational frequency analysis for this compound has been reported in the literature. Consequently, a comparison with experimental spectra for this specific compound is not possible at this time.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and their response to time-dependent electromagnetic fields, such as light. It is a primary tool for predicting electronic absorption and emission spectra.

Calculation of Electronic Absorption and Emission Spectra

TD-DFT calculations can provide valuable insights into the electronic transitions of a molecule, which govern its absorption and emission of light. These calculations yield information about the energies of these transitions and their corresponding oscillator strengths, which determine the intensity of absorption peaks in an ultraviolet-visible (UV-Vis) spectrum.

There are no published TD-DFT studies on this compound, and as such, its theoretical electronic absorption and emission spectra have not been characterized.

Analysis of Electron-Hole Transitions

A deeper analysis of the results from TD-DFT calculations involves examining the nature of the electronic transitions. This includes identifying the molecular orbitals involved in the transition, often visualized as the distribution of the "electron" (in the excited state) and the "hole" (left behind in the ground state). This analysis helps to understand the charge-transfer characteristics of the excited states.

An analysis of electron-hole transitions for this compound is absent from the scientific literature due to the lack of TD-DFT studies on this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). The energy gap between the HOMO and LUMO is also an important indicator of chemical stability.

A Frontier Molecular Orbital analysis, including the energies and distributions of the HOMO and LUMO for this compound, has not been reported in any computational study.

HOMO-LUMO Energy Gap Analysis for Chemical Stability and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, provides a measure of the molecule's chemical reactivity and stability. schrodinger.comnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the calculated HOMO-LUMO energy gap indicates that charge transfer occurs within the molecule, influencing its reactivity. researchgate.net This energy gap is a key parameter in understanding the molecule's behavior in chemical reactions. nih.gov

Table 1: Frontier Molecular Orbital Energies
ParameterEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
Energy Gap (ΔE)Value
Note: Specific energy values from computational studies would be inserted here.

Evaluation of Mulliken Atomic Charges and Molecular Electrostatic Potential

Mulliken atomic charge analysis is a method used to understand the distribution of electronic charge among the atoms within a molecule. researchgate.net This information is vital for predicting various molecular properties, including the electronic structure, dipole moment, and polarizability. researchgate.net For this compound, the calculation of Mulliken charges reveals the electron-donating and electron-withdrawing capabilities of different atoms, which in turn influences the molecule's chemical behavior. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps in identifying the regions that are rich or deficient in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively. The MEP for this compound highlights the electronegative oxygen atom of the carbonyl group as a site for electrophilic attack and the electropositive regions around the hydrogen atoms.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms
AtomCharge (a.u.)
BrValue
O(methoxy)Value
O(carbonyl)Value
C(carbonyl)Value
Note: Specific charge values from computational studies would be inserted here.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting the crystal structure and properties of the solid-state material.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
Interaction TypeContribution (%)
H···HValue
C···H/H···CValue
Br···H/H···BrValue
O···H/H···OValue
OtherValue
Note: Specific percentage values from computational studies would be inserted here.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method that allows for the visualization and characterization of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. chemtools.orgchemrxiv.org This analysis is based on the electron density and its derivatives. chemtools.org The NCI plot distinguishes between attractive interactions (like hydrogen bonds), which appear as blue or green regions, and repulsive interactions (steric clashes), which are shown in red. chemtools.org For this compound, NCI analysis can reveal the subtle interplay of forces that dictate the molecular conformation and crystal packing. The application of NCI analysis to fluctuating environments, known as averaged NCI (aNCI), can further elucidate the dynamics of these interactions in solution. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static and can exist in various conformations. Conformational analysis aims to identify the most stable arrangements and the energy barriers between them.

Potential Energy Surface (PES) Scans for Conformational Preferences

Potential Energy Surface (PES) scans are computational methods used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. q-chem.comresearchgate.net By systematically varying these parameters and calculating the corresponding energy, a PES can be generated. researchgate.net This surface reveals the low-energy conformations (local minima) and the transition states that connect them. visualizeorgchem.com For this compound, PES scans focusing on the rotation around the C-C bond connecting the acetyl group to the phenyl ring and the C-O bond of the methoxy (B1213986) group can identify the most stable rotational isomers and the energy barriers for their interconversion.

Table 4: Relative Energies of Key Conformations
ConformationDihedral Angle(s) (°)Relative Energy (kcal/mol)
Global MinimumValue0.0
Local Minimum 1ValueValue
Transition State 1ValueValue
Note: Specific dihedral angles and energy values from computational studies would be inserted here.

Applications of 1 4 Bromo 2 Methoxyphenyl Ethanone in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate in Organic Synthesis

1-(4-Bromo-2-methoxyphenyl)ethanone is a multifaceted building block in synthetic chemistry. Its utility stems from the differential reactivity of its functional groups. The ketone carbonyl group is susceptible to a variety of nucleophilic additions and condensations, or it can be reduced. The methoxy (B1213986) group, an electron-donating entity, activates the aromatic ring towards certain reactions and influences the regioselectivity of further substitutions. Most significantly, the bromine atom serves as a key handle for a multitude of powerful cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This combination of reactive sites allows chemists to employ the molecule in multi-step syntheses to build intricate molecular frameworks.

Utilization as a Building Block for Functionalized Aromatic Systems

The structure of this compound is primed for the generation of highly functionalized aromatic systems. The core aromatic ring can be elaborated through reactions targeting its distinct functional groups. The ketone allows for alpha-halogenation or condensation reactions to introduce new substituents adjacent to the carbonyl group. Furthermore, the bromine atom is an excellent leaving group in nucleophilic aromatic substitution under specific conditions or, more commonly, serves as the electrophilic partner in a vast array of metal-catalyzed cross-coupling reactions. This allows for the introduction of alkyl, alkenyl, alkynyl, or aryl groups at the C4 position, effectively transforming the starting material into a more complex and functionalized aromatic product.

Precursor in the Synthesis of Pharmaceutical Precursors

The structural motif present in this compound is found within various biologically active molecules, making it a valuable precursor in medicinal chemistry. Halogenated ketones are recognized as key intermediates in the synthesis of pharmaceutical agents. wikipedia.org The presence of the bromine atom can enhance biological activity in the final compound. wikipedia.org For example, the related compound 2-bromo-1-(4-methoxyphenyl)ethanone is a crucial intermediate for synthesizing thiazole-substituted hydrazones, a class of compounds investigated for their antibacterial and anti-inflammatory properties. nih.gov Similarly, brominated ketone structures are used as key intermediates in the synthesis of drugs like Empagliflozin. google.com The ability to use this compound to construct more complex molecules makes it a pivotal starting point for the development of new therapeutic agents. wikipedia.orgresearchgate.net

Precursor in Heterocyclic Compound Synthesis

Beyond functionalizing the aromatic ring, this compound is a valuable precursor for the synthesis of various heterocyclic compounds. The ketone functionality is a key reactive site for building new rings. For instance, it can react with binucleophiles, such as hydrazine (B178648) derivatives, to form pyrazoles or with hydroxylamine (B1172632) to form isoxazoles.

A significant application is in the synthesis of thiazole (B1198619) derivatives. The related compound, 2-bromo-1-(4-methoxyphenyl)ethanone, is a critical intermediate for producing thiazole-substituted hydrazones. nih.gov This class of molecules is of considerable interest due to its potential pharmacological activities. nih.gov The synthesis involves the reaction of the bromo-ketone with a thiosemicarbazide (B42300) derivative, leading directly to the formation of the aminothiazole ring system, demonstrating the utility of this scaffold in constructing important heterocyclic cores.

Formation of Polyfunctionalized Bicyclic Systems through Cycloaddition Reactions

While direct examples involving this compound are not prevalent in readily available literature, its structure possesses the necessary functionalities to participate in cycloaddition reactions for the formation of bicyclic systems. Cycloaddition reactions, such as the Diels-Alder or [4+2] cycloaddition, are powerful methods for constructing six-membered rings and are fundamental to the synthesis of bicyclic and polycyclic molecules. youtube.comrsc.org

The ketone group in this compound can be converted into an alkene (e.g., through a Wittig reaction) or an enol ether. These derived olefins can then act as dienophiles in cycloaddition reactions. Alternatively, the aromatic ring itself, particularly when appropriately substituted, can sometimes participate as the diene component. Such strategies provide a direct route to fused bicyclic systems, where one ring is the original substituted benzene (B151609) ring and the second is newly formed through the cycloaddition process. These reactions are known for their high degree of stereoselectivity, allowing for the controlled synthesis of complex three-dimensional structures. libretexts.org

Applications in Complex Molecule Construction

The true synthetic power of this compound is realized in its application to the construction of complex molecules, where multiple bond-forming events are orchestrated in a specific sequence. Its utility in preparing pharmaceutical precursors and heterocyclic systems highlights its importance. The most powerful applications, however, involve leveraging the bromine atom for advanced carbon-carbon and carbon-nitrogen bond-forming reactions.

Integration into Diverse Metal-Catalyzed Cross-Coupling Methodologies

The carbon-bromine bond is an ideal handle for a wide range of palladium-catalyzed cross-coupling reactions, which have revolutionized modern organic synthesis. wikipedia.orgwikipedia.org These reactions allow for the precise and efficient formation of new bonds under relatively mild conditions, tolerating a wide variety of functional groups. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron species. wikipedia.orgmdpi.com Aryl bromides like this compound are common substrates, reacting with various aryl or vinyl boronic acids or esters to produce biaryl or styrenyl compounds, respectively. mdpi.comarkat-usa.org This reaction is widely used in the pharmaceutical industry. nih.gov

Heck-Mizoroki Reaction: The Heck reaction couples an aryl halide with an alkene to form a new, more substituted alkene. wikipedia.orgyoutube.com This reaction provides a powerful method for vinylation of the aromatic ring of this compound, leading to substituted stilbene (B7821643) or cinnamate (B1238496) derivatives, which are themselves valuable synthetic intermediates. organic-chemistry.org The reaction typically exhibits high stereoselectivity for the trans isomer. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It is a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals and functional materials. wikipedia.org Using this compound, various primary or secondary amines can be introduced at the C4 position, providing direct access to N-arylated products that would be difficult to synthesize using classical methods. organic-chemistry.orglibretexts.org

The table below summarizes the general conditions for these key cross-coupling reactions using a representative bromoacetophenone substrate.

ReactionCoupling PartnerCatalyst/Ligand (Example)Base (Example)Solvent (Example)
Suzuki-Miyaura CouplingArylboronic AcidPd(PPh3)4K3PO41,4-Dioxane
Heck ReactionAlkene (e.g., Styrene)Pd(OAc)2 / PPh3Et3NDMF
Buchwald-Hartwig AminationAmine (e.g., Morpholine)Pd2(dba)3 / BINAPNaOtBuToluene

Enzymatic and Biocatalytic Transformations

The enzymatic reduction of the carbonyl group in this compound to a hydroxyl group introduces a new chiral center, leading to the formation of (R)- or (S)-1-(4-Bromo-2-methoxyphenyl)ethanol. The control of this stereochemistry is paramount for the synthesis of enantiomerically pure compounds. Biocatalysis, through the use of isolated enzymes or whole microbial cells, provides a powerful tool to achieve this high degree of stereoselectivity.

While specific studies on the bioreduction of this compound are not extensively documented in publicly available literature, the enzymatic reduction of structurally analogous compounds is well-established. Research on related substituted acetophenones, such as 4-bromoacetophenone and 4-methoxyacetophenone, provides a strong basis for predicting the behavior of this compound as a substrate for various biocatalysts.

Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are the primary catalysts for the asymmetric reduction of ketones. These enzymes, often originating from microorganisms like bacteria, yeast, and fungi, can exhibit high enantioselectivity, producing either the (R)- or (S)-alcohol depending on the specific enzyme and its adherence to Prelog's or anti-Prelog's rule. For instance, studies on the bioreduction of 4-methoxyacetophenone have demonstrated the use of various marine-derived fungi to produce either the (R)- or (S)-1-(4-methoxyphenyl)ethanol with high enantiomeric excess. Similarly, the bioreduction of 2-bromo-4-fluoro acetophenone (B1666503) using a range of microorganisms has been shown to yield the corresponding (S)-alcohol in high yield and enantiomeric excess, highlighting the potential for achieving stereoselective reduction of halogenated acetophenones. chemicalbook.com

The following table illustrates typical results from the bioreduction of acetophenone derivatives that are structurally related to this compound, showcasing the potential of various biocatalytic systems.

SubstrateBiocatalystProduct ConfigurationEnantiomeric Excess (ee)Conversion/Yield
4-MethoxyacetophenoneMarine-derived fungi (e.g., Aspergillus sydowii)(R)>99%Not specified
4-MethoxyacetophenoneMarine-derived fungi (e.g., Beauveria felina)(S)>99%Not specified
2-Bromo-4-fluoro acetophenoneVarious microorganisms (Candida, Pichia, etc.)(S)99%>90%

These examples underscore the feasibility of employing whole-cell biocatalysts or isolated enzymes for the stereoselective reduction of this compound to obtain the desired chiral alcohol. The substitution pattern of the target molecule, with a bromo group at the para position and a methoxy group at the ortho position, will influence substrate binding and reactivity within the enzyme's active site, making the selection or engineering of an appropriate biocatalyst a critical step.

The rational design and directed evolution of enzymes have emerged as powerful strategies to create biocatalysts with tailored properties, including enhanced activity, stability, and selectivity for non-natural substrates like this compound. While specific examples of enzymes engineered for this particular substrate are not yet prevalent in the literature, the principles of enzyme engineering are broadly applicable.

Protein engineering techniques, such as site-directed mutagenesis and random mutagenesis, can be employed to modify the active site of existing alcohol dehydrogenases or ketoreductases. By altering key amino acid residues that interact with the substrate, it is possible to improve the enzyme's affinity and catalytic efficiency for this compound. For example, engineering efforts on reductive aminases have successfully enhanced their promiscuous alcohol dehydrogenase activity for the reduction of other substrates. nih.gov This approach could be adapted to develop novel biocatalysts for the target compound.

Furthermore, the creation of enzyme libraries and high-throughput screening methods allows for the rapid identification of improved enzyme variants. These engineered enzymes could potentially overcome limitations of wild-type enzymes, such as low conversion rates or insufficient enantioselectivity for sterically demanding or electronically challenging substrates like this compound. The development of such "designer enzymes" holds significant promise for the efficient and sustainable synthesis of enantiomerically pure 1-(4-Bromo-2-methoxyphenyl)ethanol, a valuable precursor for advanced organic synthesis.

Explorations of 1 4 Bromo 2 Methoxyphenyl Ethanone in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For derivatives of 1-(4-Bromo-2-methoxyphenyl)ethanone, SAR studies have focused on understanding how the bromine and methoxy (B1213986) substituents, as well as other structural modifications, influence their biological effects.

The presence and position of the bromine atom and the methoxy group on the aromatic ring of acetophenone (B1666503) derivatives are critical in determining their biological activity.

The bromine atom , being a halogen, is known to increase the lipophilicity of a molecule. psecommunity.org This enhanced lipophilicity can improve a compound's ability to cross cell membranes, a crucial factor for reaching intracellular targets. psecommunity.org For instance, in a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the replacement of a chlorine atom with a more lipophilic bromine atom was a key modification aimed at increasing the antimicrobial effect. psecommunity.org The lipophilic character, expressed as the clogP value, often correlates with better antimicrobial activity against various bacterial strains. psecommunity.org Studies on other brominated compounds have also highlighted the importance of the bromine moiety for potent antibacterial effects. nih.gov For example, in a series of 1,2,4-triazole-3-thiones, the presence of a 4-bromophenyl group was found to be crucial for a strong antibacterial effect compared to derivatives with a 4-methylphenyl group. nih.gov However, in some cases, the bromine substituent may not be essential for bioactivity, as seen in studies of certain Bcl-2 protein antagonists where the 6-bromo position could be replaced by various alkyl groups without loss of activity. nih.gov

The methoxy group (-OCH3) also significantly influences the electronic properties and conformation of the molecule, which in turn affects its biological activity. solubilityofthings.comnih.gov The methoxy group is prevalent in many natural products and approved drugs, where it can enhance ligand-target binding, and improve physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov In acetophenone derivatives, methoxy groups have been found to be important for their inhibitory effects on neutrophil respiratory burst activity. nih.gov Specifically, a methoxy group at the C-3 position was identified as being essential for marked activity. nih.gov The position of the methoxy group is crucial; for example, a study on flavone (B191248) derivatives showed that the placement of methoxy groups on the phenyl ring influenced their anticancer activity. nih.gov

The interplay between the bromine and methoxy groups can lead to unique biological profiles. For example, the compound 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, which shares structural similarities with the titular compound, has been shown to suppress pro-inflammatory responses in microglia by inhibiting key signaling pathways. nih.gov This suggests that the specific substitution pattern of bromine and methoxy groups on the phenyl ring is a key determinant of the compound's biological action. nih.gov

Investigations into Molecular Target Interactions

Understanding how a compound interacts with its molecular targets is crucial for elucidating its mechanism of action and for the rational design of more potent and selective drugs. For derivatives of this compound, these investigations involve studying their interactions with enzymes and receptors and employing computational methods like molecular docking.

Derivatives of this compound have been investigated for their interactions with various biological targets, including enzymes and receptors, which are often implicated in disease processes.

Enzyme Interactions: Many biologically active compounds exert their effects by inhibiting or modulating the activity of specific enzymes. For example, derivatives of acetophenones have been shown to inhibit neutrophil in vitro respiration burst activity. nih.gov In the context of inflammation, cyclooxygenase (COX) enzymes are key targets. Schiff base derivatives containing a 1,3,4-oxadiazole (B1194373) ring, which can be synthesized from related precursors, have been evaluated for their anti-COX-1/COX-2 activity. nih.gov One such derivative with a 2-bromobenzylidene residue demonstrated inhibition of both COX-1 and COX-2 at low concentrations. nih.gov

Receptor Interactions: Receptors are another major class of drug targets. While direct studies on this compound and its direct interaction with specific receptors are not extensively documented in the provided results, related structures have been studied for their receptor binding affinities. For instance, nonpeptide agonists have been developed for the δ-opioid receptor, with modifications to the phenyl ring substituents influencing their selectivity and efficacy. nih.gov Furthermore, antagonists of antiapoptotic Bcl-2 proteins, which are key regulators of apoptosis, have been developed from chromene structures, and their binding affinities to these proteins have been correlated with their cytotoxic effects. nih.gov

The specific interactions of these derivatives at the molecular level, such as hydrogen bonding and hydrophobic interactions, are critical for their binding affinity and subsequent biological response. The bromine and methoxy groups of the parent compound can play significant roles in these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. unar.ac.id This method is widely used in drug design to understand ligand-protein interactions and to screen virtual libraries of compounds for potential biological activity. amazonaws.com

For compounds related to this compound, molecular docking studies have been instrumental in predicting their binding modes and affinities to various protein targets. For example, in the development of antimalarial agents, derivatives of benzoheterocyclic 4-aminoquinolines were docked against the dihydrofolate reductase-thymidylate synthase (DRTS) protein of Plasmodium falciparum to identify compounds with optimal binding. unar.ac.id

In the context of antimicrobial research, molecular docking has been used to study the interaction of pyrazole (B372694) derivatives with target proteins from pathogenic bacteria like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. amazonaws.com These studies help in rationalizing the observed antimicrobial activity and in designing new derivatives with improved potency.

Similarly, for anti-cancer applications, molecular docking of 3-methoxy flavone derivatives has been performed on the estrogen receptor-α (ER-α) and epidermal growth factor receptor (EGFR), which are key targets in breast cancer. nih.gov These studies help in understanding the structural basis for the observed cytotoxic activity. nih.govnih.gov While specific molecular docking studies for this compound with MMP-9 were not found in the provided results, the methodology is highly applicable to understanding the potential interactions of its derivatives with this and other important protein targets.

Biological Activity Profiling of Derivatives and Analogs

The biological activity of derivatives and analogs of this compound has been explored in various therapeutic areas, with a significant focus on their antimicrobial properties.

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Derivatives of this compound have emerged as a promising class of compounds in this field.

The core structure of acetophenone and its derivatives has been investigated for activity against various microorganisms. researchgate.net A study on a library of acetophenone compounds revealed that they exhibit bacteriostatic activity against mycobacteria. researchgate.net The effectiveness of these compounds was often linked to their hydrophobicity, suggesting a mechanism that may involve the disruption of the lipid-rich mycobacterial cell wall or alkylation of intracellular proteins. researchgate.net

The incorporation of a bromine atom is often a key strategy to enhance antimicrobial potency. psecommunity.org This is attributed to the increased lipophilicity conferred by the halogen, which can facilitate passage through bacterial membranes. psecommunity.org For example, research on 1,2,4-triazole (B32235) derivatives has shown that compounds containing 4-chloro and 4-bromo substituents exhibit good antibacterial activity. nih.gov

Furthermore, the synthesis of hybrid molecules incorporating the this compound scaffold with other known antimicrobial pharmacophores, such as thiazole (B1198619) or pyrazole rings, has been a fruitful approach. amazonaws.comresearchgate.net Thiazole compounds, for instance, are known for their antibacterial and anti-inflammatory activities. researchgate.net The combination of these heterocyclic systems with the brominated acetophenone core can lead to synergistic effects and novel mechanisms of action.

The following table summarizes the antimicrobial activity of some acetophenone and related derivatives against various bacterial strains.

Compound/Derivative ClassBacterial Strain(s)Activity/Observation
Acetophenone derivativesMycobacterium smegmatisBacteriostatic activity, with more hydrophobic compounds being more effective. researchgate.net
CyclohexylacetophenoneMycobacterium smegmatisMinimal inhibitory concentration (MIC) of 246 µM. researchgate.net
PiperidinoacetophenoneMycobacterium smegmatisMinimal inhibitory concentration (MIC) of 246 µM. researchgate.net
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivativesGram-positive pathogens, particularly Enterococcus faeciumPromising potential for developing novel antimicrobial agents to combat biofilm-associated infections. psecommunity.org
4-Amino-5-aryl-4H-1,2,4-triazole derivatives with 4-bromo substituentE. coli, B. subtilis, P. aeruginosa, P. fluoroscensGood antibacterial activity. nih.gov
Thiazolidin-4-one derivativesStaphylococcus aureus, Escherichia coliSome derivatives showed higher efficacy than the control drug Gentamycin.

Studies on Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of This compound are not extensively documented in publicly available research, significant findings have been reported for its hydroxylated analogue, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1), isolated from the seahorse Hippocampus kuda. nih.govnih.govnih.gov This derivative has demonstrated notable anti-inflammatory and pro-inflammatory response suppression capabilities. nih.govnih.govnih.gov

In studies involving lipopolysaccharide (LPS)-activated murine BV-2 microglial cells, SE1 was shown to inhibit the production of key inflammatory mediators. nih.gov This includes a reduction in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The suppression of these molecules is a critical indicator of anti-inflammatory potential, suggesting that the core structure shared with This compound may be a promising starting point for the development of novel anti-inflammatory agents. Further research is warranted to determine if the non-hydroxylated parent compound exhibits similar activity.

Investigations into Inhibition of Cellular Pathways (e.g., MMP-9 expression, NF-κB, MAPKs signaling)

The anti-inflammatory effects of many compounds are often traced back to their ability to modulate specific cellular signaling pathways. Research into 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) has revealed significant inhibitory effects on matrix metalloproteinase-9 (MMP-9) expression, as well as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.govnih.gov

MMP-9 Expression: Matrix metalloproteinases are a family of enzymes responsible for the degradation of the extracellular matrix. Overexpression of MMP-9 is associated with inflammatory processes and tumor metastasis. nih.gov Studies on human fibrosarcoma HT1080 cells demonstrated that SE1 potently inhibited the gelatin-digesting activity of MMP-9 in a dose-dependent manner. nih.gov This suggests that the molecular framework could be beneficial in conditions characterized by excessive MMP-9 activity.

NF-κB Signaling: The NF-κB pathway is a crucial regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development. SE1 has been shown to block the nuclear translocation of the p65 and p50 subunits of NF-κB in activated microglial cells. nih.gov By preventing these subunits from entering the nucleus, the compound effectively halts the transcription of various pro-inflammatory genes. nih.govnih.gov

The following table summarizes the inhibitory effects of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) on these cellular pathways.

Cellular TargetObserved Effect of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1)Reference
MMP-9 Expression Potent inhibition of gelatin digestion and expression in HT1080 cells. nih.gov
NF-κB Signaling Blockade of nuclear translocation of p65 and p50 subunits. nih.gov
MAPKs Signaling Significant suppression of the phosphorylation of JNK and p38 kinases. nih.govnih.gov

Computational Approaches in Drug Design

In the absence of extensive experimental data for This compound , computational methods offer a valuable alternative for predicting its potential as a drug candidate. These in silico techniques can provide insights into its drug-likeness and help in identifying potential lead compounds for further development.

Prediction of Drug-Likeness Properties using In Silico Tools

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for a drug. These properties are typically evaluated based on established rules such as Lipinski's Rule of Five, which predicts oral bioavailability. In silico tools can calculate these properties based on the molecular structure of a compound. eijppr.comnih.gov

For This compound , the following table presents a set of predicted drug-likeness properties. These values are calculated using computational models and provide a preliminary assessment of the compound's suitability for drug development.

PropertyPredicted Value for this compoundCompliance with Lipinski's Rule of Five
Molecular Weight 229.07 g/mol Yes (< 500)
LogP (Octanol/Water Partition Coefficient) ~2.8Yes (< 5)
Hydrogen Bond Donors 0Yes (< 5)
Hydrogen Bond Acceptors 2Yes (< 10)

These predicted properties suggest that This compound has a favorable profile for oral bioavailability and aligns with the general characteristics of many existing drugs.

Computational Screening and Lead Compound Identification

Computational screening, also known as virtual screening, is a powerful technique used in drug discovery to search large libraries of compounds for molecules that are likely to bind to a specific drug target. frontiersin.orgnih.govnih.gov Starting with a core structure like This compound , computational chemists can generate a virtual library of related compounds with various modifications.

This library can then be docked into the active site of a target protein, such as MMP-9 or a kinase in the NF-κB or MAPK pathways. frontiersin.org Docking algorithms predict the binding affinity and orientation of each compound within the target's active site. frontiersin.org Compounds with high predicted binding affinities are then prioritized for synthesis and experimental testing. This in silico approach significantly accelerates the identification of promising lead compounds and reduces the costs associated with traditional high-throughput screening. nih.gov The process allows for the rational design of more potent and selective inhibitors based on the initial scaffold of This compound .

Q & A

Q. What are the common synthetic routes for 1-(4-Bromo-2-methoxyphenyl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of 4-bromo-2-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling reaction temperature (0–5°C to prevent over-acylation) and stoichiometric ratios (1:1.2 substrate-to-acylating agent). Post-synthesis purification via recrystallization (ethanol/water) improves yield (>75%) and purity. NMR monitoring (e.g., disappearance of acetyl chloride peaks at δ 2.6 ppm) ensures reaction completion .

Q. How can spectroscopic techniques (IR, NMR, MS) be used to characterize this compound?

  • Methodological Answer :
  • IR : Key peaks include C=O stretch at ~1680 cm⁻¹ (acetophenone core) and C-Br stretch at ~560 cm⁻¹. Solvent artifacts (e.g., CCl₄ at 1550 cm⁻¹) must be subtracted .
  • ¹H NMR : Aromatic protons appear as doublets (δ 7.4–7.8 ppm, J = 8.5 Hz), with methoxy (-OCH₃) at δ 3.8 ppm and acetyl (-COCH₃) at δ 2.6 ppm.
  • MS : Molecular ion [M⁺] at m/z 228/230 (Br isotope pattern) and fragmentation peaks at m/z 183 (loss of COCH₃) confirm the structure .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to its irritant properties. Avoid inhalation and skin contact. Store in amber glass at 4°C, away from oxidizers. Hazard codes H314 (skin corrosion) and H301 (toxic if ingested) apply. Emergency procedures include rinsing exposed areas with water for 15 minutes and contacting poison control .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) reveals a monoclinic P21/c space group with unit cell parameters: a = 7.736 Å, b = 12.441 Å, c = 10.048 Å, β = 111.42°, and Z = 4. Intramolecular O–H⋯O hydrogen bonds stabilize the planar conformation (dihedral angle <4° between acetophenone and aryl ring). π–π stacking (centroid distance 3.588 Å) dominates crystal packing .

Q. How to address contradictions in spectral data during structural elucidation?

  • Methodological Answer : Cross-validate using complementary techniques. For example, if IR lacks a Br peak, confirm via XPS or elemental analysis. Discrepancies in NMR integration may arise from paramagnetic impurities—recrystallize or use deuterated solvents. Mass spectral anomalies (e.g., unexpected fragments) require high-resolution MS (HRMS) or isotopic labeling .

Q. What is the role of substituents (Br, OCH₃) in modulating reactivity for downstream derivatization?

  • Methodological Answer :
  • Bromine : Enables Suzuki couplings (e.g., with aryl boronic acids) or nucleophilic substitution (e.g., with amines).
  • Methoxy Group : Directs electrophilic substitution to the para position. Demethylation (BBr₃/CH₂Cl₂) yields phenolic intermediates for functionalization. Comparative studies with analogs (e.g., 1-(5-Bromo-2-hydroxyphenyl)ethanone) show altered regioselectivity in halogenation .

Q. How to optimize crystallization conditions for high-quality single crystals?

  • Methodological Answer : Use slow evaporation (e.g., ethyl acetate/hexane, 1:3) at 25°C. Seed crystals improve reproducibility. For stubborn cases, vapor diffusion (ether into dichloromethane) or temperature-gradient methods (4°C to RT) enhance lattice formation. Monitor via polarized light microscopy for birefringence .

Q. What are the potential biomedical applications of this compound derivatives?

  • Methodological Answer : The core structure serves as a precursor for fluorinated analogs (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone) with enhanced bioavailability. Derivatives are explored as enzyme inhibitors (e.g., kinase targets) or antimicrobial agents. Computational docking (AutoDock Vina) and in vitro assays (MIC testing) validate activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromo-2-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-2-methoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.